

Structural Insights into the Oncostatin M and gp130 Interaction: A Technical Guide

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Compound of Interest

Compound Name: MIV-6R

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Introduction

Oncostatin M (OSM), a pleiotropic cytokine of the interleukin-6 (IL-6) family, plays a crucial role in a myriad of biological processes, including inflammation, hematopoiesis, and liver development.[1] Its diverse functions are mediated through cell surface receptor complexes containing the common signal-transducing subunit, glycoprotein 130 (gp130).[1][2] OSM signaling is initiated through two distinct receptor complexes: the type I receptor, a heterodimer of gp130 and the leukemia inhibitory factor receptor (LIFR), and the type II receptor, a heterodimer of gp130 and the Oncostatin M Receptor (OSMR).[3][4] This guide focuses on the structural biology of the type II OSM receptor complex, detailing the intricate molecular interactions between OSM, OSMR (referred to herein as **MIV-6R** based on the user's query), and gp130 that underpin its signaling functions.

Quantitative Analysis of Molecular Interactions

The assembly of the OSM/OSMR/gp130 signaling complex is a sequential process initiated by the low-affinity binding of OSM to gp130.[1] This initial interaction is a prerequisite for the subsequent high-affinity recruitment of OSMR to form a functional ternary signaling complex.[5] The binding affinities and kinetics of these interactions have been characterized using various biophysical techniques, primarily Surface Plasmon Resonance (SPR).

Interacting Molecules	Technique	Dissociation Constant (Kd)	Association Rate (kon)	Dissociation Rate (koff)	Reference
Oncostatin M (OSM) and soluble gp130 (sgp130)	In vitro binding assay	10 ⁻⁸ M	Not Reported	Not Reported	[6]
OSM-M1 (mutant) and OSMR-gp130 complex	ELISA	6-fold higher affinity for OSMR-gp130 than LIFR-gp130	Not Reported	Not Reported	[7]
OSM-M2 (mutant) and OSMR-gp130 complex	ELISA	3- to 4-fold reduced difference in affinity compared to wild-type	Not Reported	Not Reported	[7]
Radio-iodinated OSM and various cell lines	Scatchard analysis	High affinity: 1-10 pM; Low affinity: 0.4-1 nM	Not Reported	Not Reported	[2]

Structural Basis of Complex Assembly and Signaling

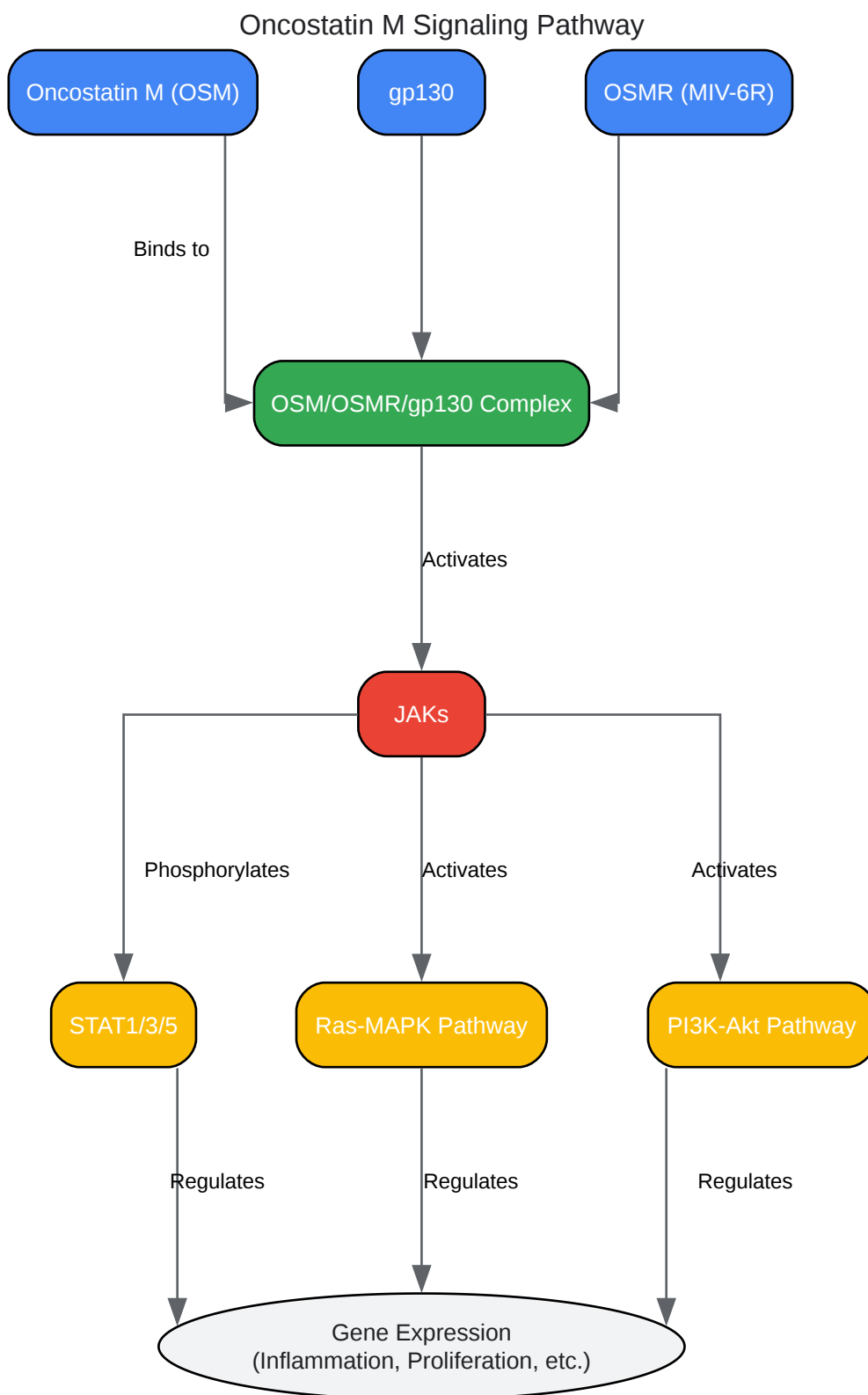
Recent advances in cryogenic electron microscopy (cryo-EM) have provided unprecedented high-resolution insights into the architecture of the fully assembled extracellular domains of both type I and type II OSM receptor complexes. These structures reveal that the juxtamembrane domains of the receptor complexes are brought into close proximity, a conformation essential for the initiation of intracellular signaling.

The crystal structure of human OSM reveals a classic four-helix bundle topology.^[8] Mutagenesis studies have mapped the receptor-binding epitopes on the OSM surface. Site 2 on OSM is responsible for the initial interaction with gp130, while site 3 mediates the subsequent binding to either LIFR or OSMR.^[8]

Upon formation of the ternary OSM/OSMR/gp130 complex, the intracellular domains of gp130 and OSMR, which are constitutively associated with Janus kinases (JAKs), are brought into close proximity. This proximity facilitates the trans-phosphorylation and activation of the JAKs, which in turn phosphorylate tyrosine residues on the cytoplasmic tails of the receptors. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1, STAT3, and STAT5, as well as other signaling adaptors like those involved in the Ras-MAPK and PI3K-Akt pathways.^[1]

Signaling Pathways

The activation of the OSM/OSMR/gp130 receptor complex triggers multiple downstream signaling cascades that regulate a wide array of cellular responses.



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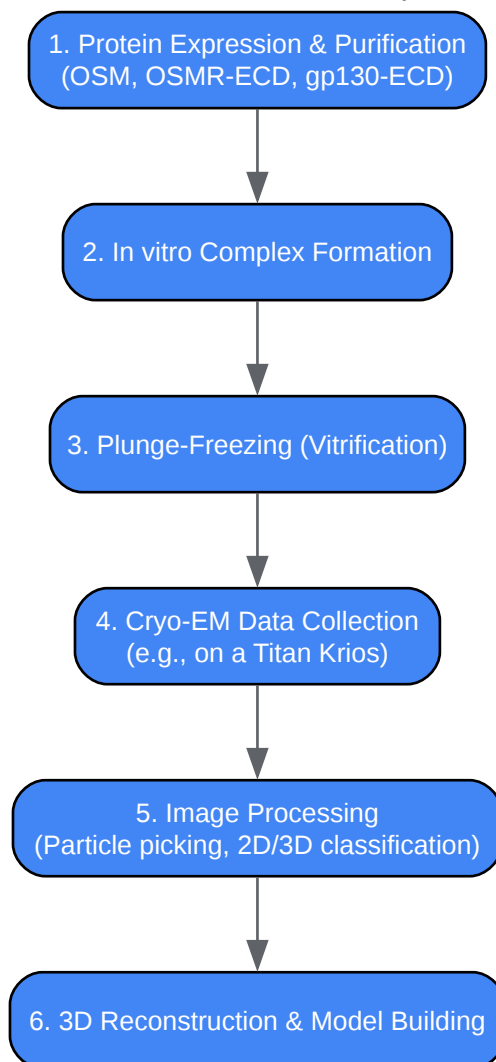
Caption: Oncostatin M Signaling Pathway.

Experimental Protocols

Cryo-Electron Microscopy (Cryo-EM) of the OSM/OSMR/gp130 Complex

This protocol outlines the general workflow for determining the structure of the full extracellular assembly of the OSM/OSMR/gp130 complex.[9]

Cryo-EM Workflow for OSM Receptor Complex



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Caption: Cryo-EM Experimental Workflow.

- **Protein Expression and Purification:** The extracellular domains (ECDs) of human or mouse OSMR and gp130, along with OSM, are expressed in a suitable system (e.g., HEK293 cells) and purified to homogeneity.[\[9\]](#)
- **Complex Formation:** The purified proteins are mixed in a specific molar ratio to allow for the formation of the ternary complex.
- **Grid Preparation and Vitrification:** The complex solution is applied to EM grids, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
- **Cryo-EM Data Collection:** Data is collected on a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
- **Image Processing:** The collected micrographs are processed to select individual particle images, which are then subjected to 2D and 3D classification and refinement to generate a high-resolution 3D density map.[\[10\]](#)[\[11\]](#)
- **Model Building and Refinement:** An atomic model of the complex is built into the cryo-EM density map and refined.[\[10\]](#)[\[11\]](#)

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[\[2\]](#)[\[12\]](#)

- **Sensor Chip Preparation:** A suitable sensor chip (e.g., CM5) is activated for ligand immobilization.
- **Ligand Immobilization:** One of the binding partners (e.g., gp130-ECD) is covalently immobilized onto the sensor chip surface.
- **Analyte Injection:** A series of concentrations of the analyte (e.g., OSM) are injected over the sensor surface, and the binding response is monitored over time.
- **Dissociation:** After the association phase, a buffer is flowed over the chip to monitor the dissociation of the analyte from the ligand.

- **Regeneration:** The sensor surface is regenerated to remove the bound analyte for the next binding cycle.
- **Data Analysis:** The resulting sensorgrams are fitted to appropriate binding models to determine the association rate (k_{on}), dissociation rate (k_{off}), and the equilibrium dissociation constant (K_d).^[2]

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding and Quantification

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.^[3]

- **Plate Coating:** A 96-well microplate is coated with a capture antibody specific for one of the components (e.g., OSM).
- **Blocking:** The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
- **Sample/Standard Incubation:** Samples or standards containing the protein of interest are added to the wells and incubated.
- **Detection Antibody Incubation:** A biotinylated detection antibody specific for a different epitope on the target protein is added.
- **Enzyme Conjugate Incubation:** A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
- **Substrate Addition and Signal Detection:** A chromogenic substrate for HRP is added, and the color development is measured using a microplate reader. The intensity of the color is proportional to the amount of the target protein in the sample.

Conclusion

The structural and biophysical characterization of the OSM/OSMR/gp130 signaling complex has provided a detailed molecular blueprint for understanding its assembly and mechanism of action. This knowledge is instrumental for the rational design of novel therapeutics targeting

this pathway for the treatment of various inflammatory diseases and cancers where OSM signaling is dysregulated. The experimental protocols outlined in this guide provide a foundation for further research into the intricate details of this important cytokine signaling system.

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References

- 1. researchgate.net [researchgate.net]
- 2. Use of Open Surface Plasmon Resonance (OpenSPR) to Characterize the Binding Affinity of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Oncostatin M ELISA Kit (EHOSM) - Invitrogen [thermofisher.com]
- 4. Dynamics of the gp130 cytokine complex: A model for assembly on the cellular membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the Rat Oncostatin M Receptor Complex Which Resembles the Human, but Differs from the Murine Cytokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Kit for Oncostatin M (OSM) | SEA110Mu | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 7. A Unique Loop Structure in Oncostatin M Determines Binding Affinity toward Oncostatin M Receptor and Leukemia Inhibitory Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The interactions of the cytokine-binding homology region and immunoglobulin-like domains of gp130 with oncostatin M: implications for receptor complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structures of complete extracellular assemblies of type I and type II Oncostatin M receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

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